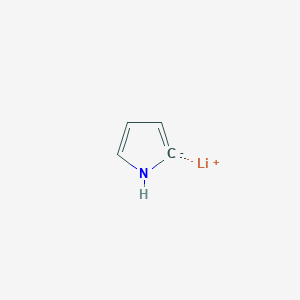
lithium;1,2-dihydropyrrol-2-ide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lithium;1,2-dihydropyrrol-2-ide is a compound that belongs to the class of organolithium reagents These compounds are known for their high reactivity and are widely used in organic synthesis The structure of this compound consists of a lithium ion coordinated to a 1,2-dihydropyrrol-2-ide anion
準備方法
Synthetic Routes and Reaction Conditions
The preparation of lithium;1,2-dihydropyrrol-2-ide typically involves the reaction of 1,2-dihydropyrrole with an organolithium reagent such as butyllithium. The reaction is usually carried out in an inert atmosphere to prevent the highly reactive organolithium reagent from reacting with moisture or oxygen. The reaction can be represented as follows:
1,2-dihydropyrrole+butyllithium→this compound+butane
The reaction is typically carried out at low temperatures to control the reactivity and ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining the reaction conditions and minimizing the risk of contamination. Additionally, the purification of the product may involve techniques such as crystallization or distillation to remove any impurities.
化学反応の分析
Types of Reactions
Lithium;1,2-dihydropyrrol-2-ide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrrole derivatives.
Reduction: It can act as a reducing agent in certain reactions.
Substitution: The lithium ion can be substituted with other metal ions or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen or peroxides.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents such as halides or other organometallic compounds can be used for substitution reactions.
Major Products Formed
Oxidation: Pyrrole derivatives.
Reduction: Reduced forms of the starting materials.
Substitution: Various substituted pyrrole derivatives.
科学的研究の応用
Lithium;1,2-dihydropyrrol-2-ide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-carbon bonds.
Medicine: Investigated for its potential use in the synthesis of pharmaceutical compounds.
Industry: Used in the production of fine chemicals and materials.
作用機序
The mechanism of action of lithium;1,2-dihydropyrrol-2-ide involves the coordination of the lithium ion to the 1,2-dihydropyrrol-2-ide anion. This coordination enhances the nucleophilicity of the anion, making it highly reactive in various chemical reactions. The compound can act as a nucleophile in substitution reactions or as a reducing agent in reduction reactions. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the reactants.
類似化合物との比較
Similar Compounds
Lithium diisopropylamide: Another organolithium reagent used in organic synthesis.
Lithium aluminum hydride: A reducing agent used in various chemical reactions.
Grignard reagents: Organomagnesium compounds used in organic synthesis.
Uniqueness
Lithium;1,2-dihydropyrrol-2-ide is unique due to its specific structure and reactivity Unlike other organolithium reagents, it contains a 1,2-dihydropyrrol-2-ide anion, which imparts unique properties to the compound
特性
CAS番号 |
63762-36-7 |
|---|---|
分子式 |
C4H4LiN |
分子量 |
73.0 g/mol |
IUPAC名 |
lithium;1,2-dihydropyrrol-2-ide |
InChI |
InChI=1S/C4H4N.Li/c1-2-4-5-3-1;/h1-3,5H;/q-1;+1 |
InChIキー |
GOYZJQHIHVWIRY-UHFFFAOYSA-N |
正規SMILES |
[Li+].C1=CN[C-]=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Ethyl 2-[4-(4-cyanophenoxy)phenoxy]propanoate](/img/structure/B14509134.png)

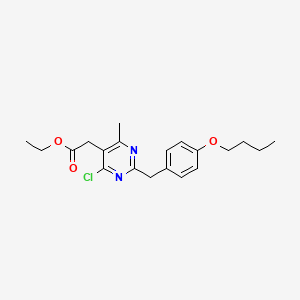
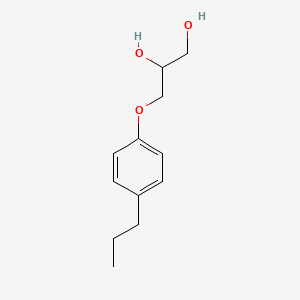
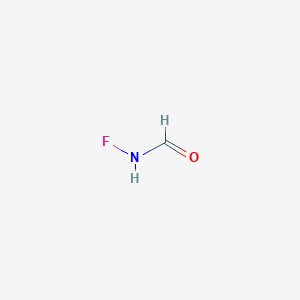
![[1,1'-Biphenyl]-2-carboxylic acid, 3,4,5,6-tetrafluoro-4'-methoxy-](/img/structure/B14509164.png)
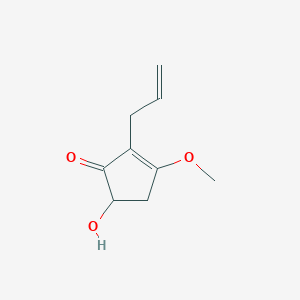
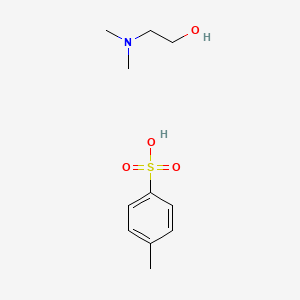
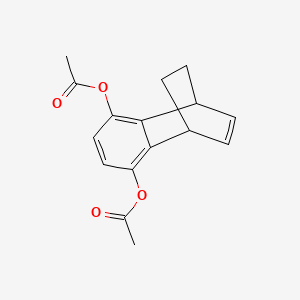
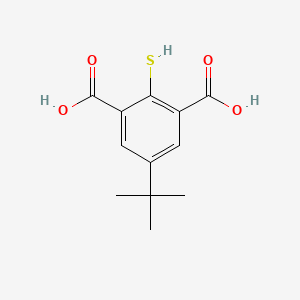
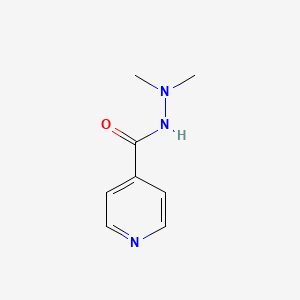
![1-[(2,4,6-Trimethylphenyl)methyl]naphthalene](/img/structure/B14509199.png)
